molecular formula C19H19N3O3S2 B2584087 N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-28-2

N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2584087
CAS No.: 864917-28-2
M. Wt: 401.5
InChI Key: MWKAXEYRHPKUQR-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at position 3 and a thioacetamide moiety linked to a 2,4-dimethoxyphenyl ring. This structure combines electron-donating methoxy groups with a sulfur-rich scaffold, which is common in bioactive molecules targeting enzymes, receptors, or microbial pathways .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-12-4-6-13(7-5-12)18-21-19(27-22-18)26-11-17(23)20-15-9-8-14(24-2)10-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKAXEYRHPKUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting p-tolyl hydrazine with carbon disulfide under basic conditions, followed by cyclization with an appropriate oxidizing agent.

    Attachment of the Thioacetamide Group: The thiadiazole intermediate is then reacted with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting certain functional groups to their reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:

  • Cell Lines Tested : Studies have reported effective growth inhibition against human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells and may interfere with cell cycle progression, although specific mechanisms require further investigation.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Inhibition of Enzymes : Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a potential candidate for treating inflammatory diseases.
  • In Vivo Studies : Preliminary animal studies have indicated a reduction in inflammation markers following administration of the compound.

Antimicrobial Activity

This compound has shown antimicrobial effects against several pathogens:

  • Bacterial Inhibition : The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : MIC values reported for related compounds suggest potential effectiveness in treating bacterial infections.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various thiadiazole derivatives, including this compound. The compound showed significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 25 µM. Further investigations into its mechanism revealed that it induces cell apoptosis through caspase activation pathways .

Case Study 2: Anti-inflammatory Potential

Another research effort focused on evaluating the anti-inflammatory properties of this compound using carrageenan-induced paw edema in rats. Results indicated a notable reduction in edema compared to control groups, suggesting that the compound may inhibit pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Implications

Compound Name Core Structure Substituents Biological Relevance Source
Target Compound 1,2,4-Thiadiazole - 3-(p-Tolyl)
- 5-(Thioacetamide-2,4-dimethoxyphenyl)
Enhanced lipophilicity from p-tolyl and methoxy groups; potential kinase/modulator activity
Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-Thiadiazol-2-yl)Thio)Methyl)-1,2,4-Triazol-3-yl)Thio)Acetate 1,2,4-Triazole + 1,3,4-Thiadiazole - Phenylamino-thiadiazole
- Sodium carboxylate
High intermolecular interaction energy with enzymes (e.g., COX-2); anti-inflammatory potential
N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide 1,3,4-Thiadiazoline - 4-Fluorophenyl
- Acetyl group
Antiproliferative activity (IC₅₀ ~ 15 µM against MCF-7); hydrogen-bonding stabilizes crystal packing
N-(9-Ethyl-9H-Carbazol-3-yl)-2-((3-(Methylthio)-1,2,4-Thiadiazol-5-yl)Thio)Acetamide 1,2,4-Thiadiazole + Carbazole - Carbazole
- Methylthio
Extended π-system for DNA intercalation; potential anticancer/antimicrobial applications

Key Observations:

Electron-Donating vs. In contrast, 4-fluorophenyl (electron-withdrawing) in ’s derivative increases polarity and hydrogen-bonding capacity . Carbazole () introduces a planar aromatic system, likely improving DNA/protein interaction but reducing solubility .

Sulfur-Containing Moieties :

  • Thiadiazole and thioacetamide groups are critical for sulfur-mediated interactions (e.g., covalent bonding with cysteine residues or metal chelation). The methylthio group in may enhance membrane permeability but could increase metabolic instability .

Table 2: Comparative Bioactivity Data

Compound Target/Activity IC₅₀/EC₅₀ Key Findings Source
N-(4-Methyl-5-(6-Phenyl-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-3-yl)Thiophen-2-yl)Acetamide CDK5/p25 Inhibition 42 ± 1 nM Potent kinase inhibition; triazolothiadiazole scaffold critical for ATP-binding site interaction
N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide MCF-7 Breast Cancer Cells 15 µM Apoptosis induction via ROS generation; fluorophenyl enhances cellular uptake
Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-Thiadiazol-2-yl)Thio)Methyl)-1,2,4-Triazol-3-yl)Thio)Acetate COX-2 Inhibition N/A Molecular docking shows stronger binding than celecoxib (reference)

Key Insights:

  • The target compound’s p-tolyl and dimethoxyphenyl groups may synergize to improve kinase inhibition (e.g., CDK5/p25), as seen in ’s triazolothiadiazole derivatives .
  • Sodium carboxylate in ’s compound improves water solubility, a trade-off absent in the target compound’s neutral acetamide group .
  • Fluorophenyl derivatives () demonstrate ROS-mediated cytotoxicity, suggesting that the target compound’s methoxy groups might require structural optimization for similar efficacy .

Toxicity Predictions:

  • Computational models (e.g., GUSAR ) applied to ’s dimethoxyphenyl-triazoles predict low acute toxicity (LD₅₀ > 2000 mg/kg), suggesting similar safety for the target compound .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The structural components include:

  • 2,4-Dimethoxyphenyl group : This aromatic ring may enhance lipophilicity and biological activity.
  • Thiadiazole ring : Known for its pharmacological effects.
  • Acetamide linkage : Often associated with improved solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including those similar to this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of 2-amino-1,3,4-thiadiazole derivatives against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungal strains : Aspergillus niger, Candida albicans .

The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 32.6 μg/mL against certain pathogens .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is notable. In vitro studies have shown that compounds similar to this compound can inhibit the growth of cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Thiadiazole DerivativeMCF-7 (Breast Cancer)0.28Cell cycle arrest at G2/M phase
Thiadiazole DerivativeHL-60 (Leukemia)9.6Down-regulation of MMP2 and VEGFA expression

These findings suggest that the compound may exert its effects through multiple mechanisms, including inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Activity

Several studies have assessed the anti-inflammatory properties of thiadiazole derivatives. For instance, compounds with similar structures demonstrated significant inhibition of edema in animal models:

Compound TypeDose (1/10 DL50)Edema Inhibition (%)
Indometacine-60.30
Thiadiazole DerivativesHigher doses45.33 - 61.20

This activity is attributed to the stabilization of lysosomal membranes and inhibition of prostaglandin biosynthesis .

Study on Antimicrobial Efficacy

A specific study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives against Salmonella typhi and E. coli. The compounds exhibited zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .

Clinical Relevance in Oncology

In a clinical trial context, one derivative was tested for its effects on patients with advanced solid tumors. The results indicated promising growth inhibition in tumor cells, supporting further investigation into its therapeutic potential .

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